

Validating the Mechanism of BMS-303141 Through Metabolomics: A Comparative Guide

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **BMS-303141**, a potent inhibitor of ATP-citrate lyase (ACLY), with other lipid synthesis inhibitors. It details how metabolomics can be employed to validate its mechanism of action and presents supporting experimental data and protocols.

Introduction to BMS-303141

BMS-303141 is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2] ACLY catalyzes the conversion of citrate into acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[3] By blocking this step, **BMS-303141** effectively reduces the cellular pool of acetyl-CoA available for lipogenesis, making it a target of interest for metabolic diseases and certain cancers that exhibit upregulated lipid synthesis.[4][5]

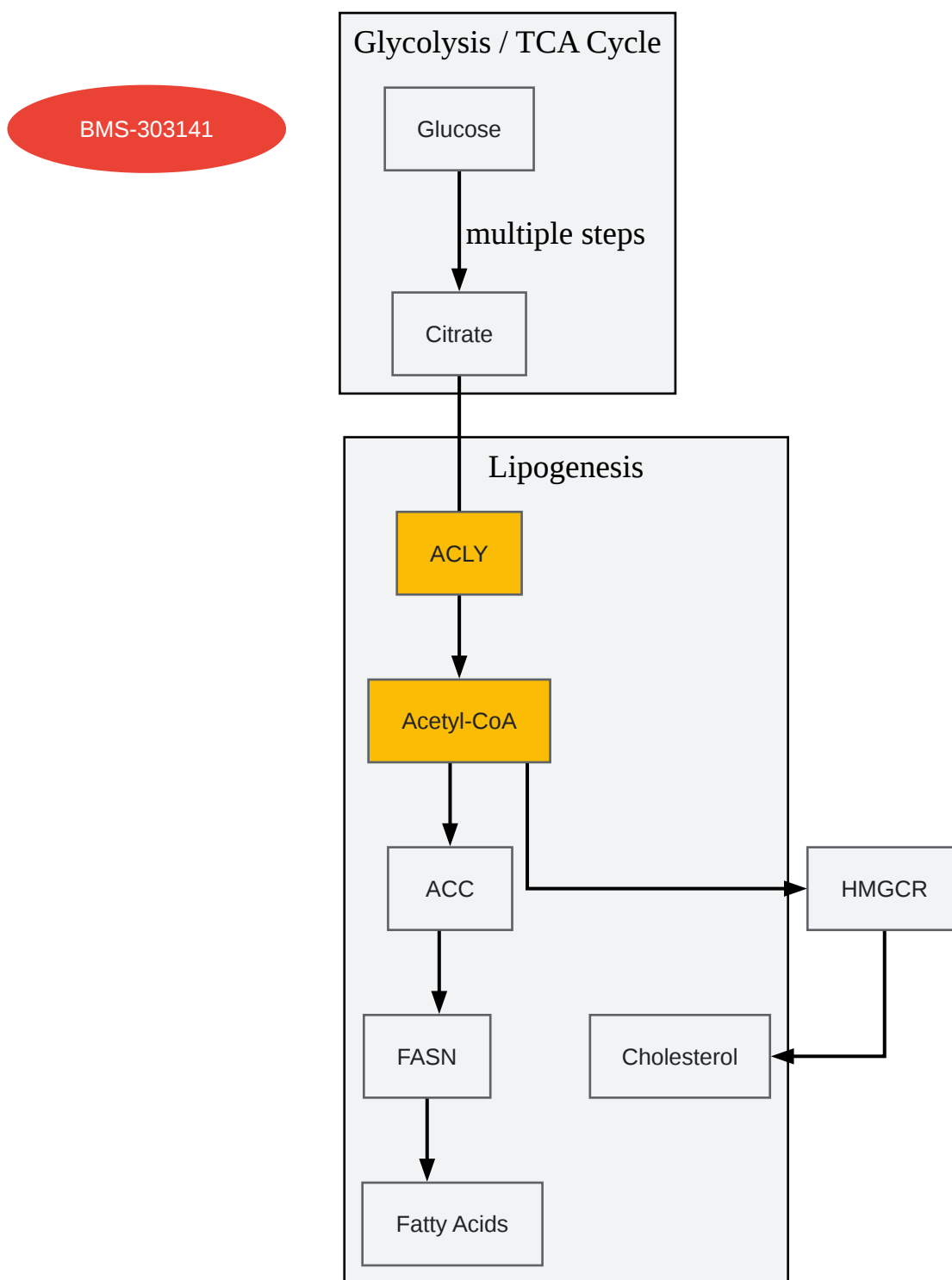
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens to confirm the downstream effects of such targeted inhibition.[6] It provides a functional readout of the physiological state of a cell or organism, enabling researchers to observe the direct and indirect consequences of a drug's mechanism of action.[7][8]

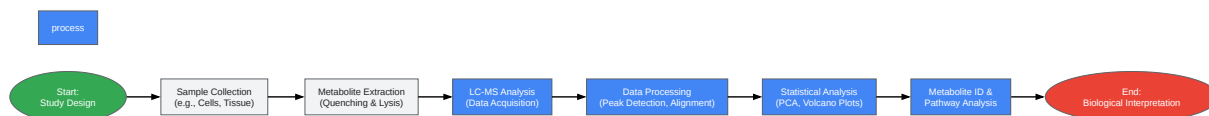
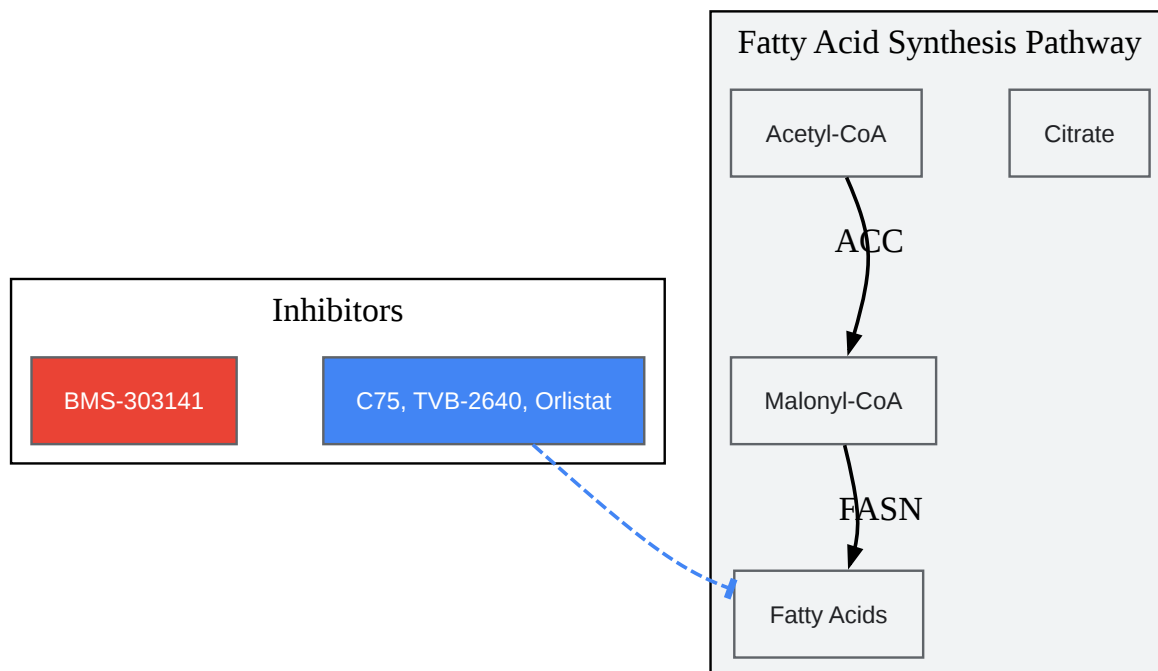
Mechanism of Action and Metabolic Impact

BMS-303141 directly inhibits ACLY, leading to a cascade of metabolic changes.^[4] Studies have demonstrated that this inhibition results in:

- **Reduced Lipid Synthesis:** A significant decrease in the biosynthesis of fatty acids and cholesterol due to the limited availability of acetyl-CoA.^{[1][4][9]}
- **Downregulation of Lipogenic Enzymes:** The expression and activity of key enzymes downstream of ACLY, such as Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and HMG-CoA Reductase (HMGCR), are consequently reduced.^{[4][10]}
- **Altered Lipid Profiles:** Metabolomic analyses have confirmed a decrease in specific lipid classes, particularly triglycerides, diglycerides, and fatty acids.^{[4][11]}
- **Impact on Cellular Metabolism:** The effects of **BMS-303141** can extend to other interconnected pathways, including glycolysis and the TCA cycle.^{[4][12]}

The diagram below illustrates the central role of ACLY and the intervention point of **BMS-303141**.





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